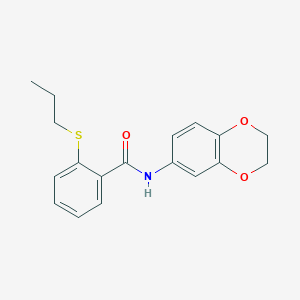
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylthio)benzamide, also known as BPB, is a small molecule inhibitor that has been widely used in scientific research. BPB has been shown to inhibit the activity of several enzymes, including proteasomes, deubiquitinases, and kinases.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylthio)benzamide inhibits the activity of several enzymes by binding to their active sites. This compound has been shown to bind to the active site of the proteasome and prevent the degradation of intracellular proteins. This compound has also been shown to bind to the active site of deubiquitinases and prevent the removal of ubiquitin from proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is programmed cell death. This compound has also been shown to inhibit cell proliferation and induce cell cycle arrest. This compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylthio)benzamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has been shown to be effective in inhibiting the activity of several enzymes, including proteasomes, deubiquitinases, and kinases. However, this compound also has limitations for lab experiments. This compound has been shown to have off-target effects, which may complicate the interpretation of experimental results. This compound also has limited solubility in aqueous solutions, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylthio)benzamide in scientific research. This compound may be useful in the development of novel cancer therapies, as it has been shown to induce apoptosis and inhibit cell proliferation. This compound may also be useful in the treatment of neurodegenerative diseases, as it has been shown to have anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylthio)benzamide can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with propylthiol to form the intermediate 2-(propylthio)benzoic acid. The intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminophenol to form this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylthio)benzamide has been used in a wide range of scientific research, including cancer research, neurodegenerative disease research, and infectious disease research. This compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins. This inhibition can lead to the accumulation of misfolded proteins and ultimately cell death. This compound has also been shown to inhibit the activity of deubiquitinases, which are enzymes that remove ubiquitin from proteins. This inhibition can lead to the accumulation of ubiquitinated proteins and ultimately cell death.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-11-23-17-6-4-3-5-14(17)18(20)19-13-7-8-15-16(12-13)22-10-9-21-15/h3-8,12H,2,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWISLNWKRCVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5289179.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5289187.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5289195.png)
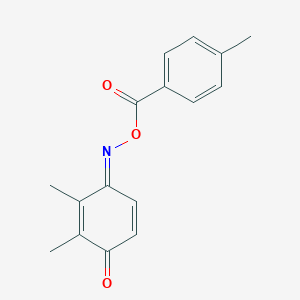
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5289217.png)
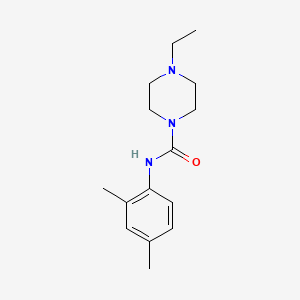
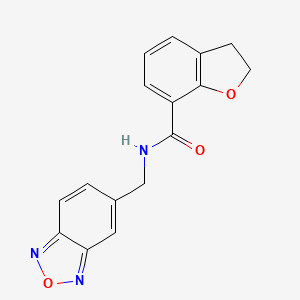
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)
![N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5289254.png)
![5-imino-6-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5289271.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5289277.png)
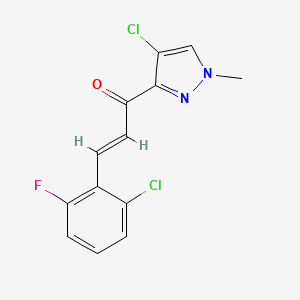
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
